molecular formula C19H19N3O6 B4840424 methyl 3-[({2-[(isopropylamino)carbonyl]phenyl}amino)carbonyl]-5-nitrobenzoate

methyl 3-[({2-[(isopropylamino)carbonyl]phenyl}amino)carbonyl]-5-nitrobenzoate

Cat. No. B4840424
M. Wt: 385.4 g/mol
InChI Key: BNJZQZDHDQZTFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[({2-[(isopropylamino)carbonyl]phenyl}amino)carbonyl]-5-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound belongs to the family of benzoates and is a nitroaromatic derivative. In

Mechanism of Action

The mechanism of action of methyl 3-[({2-[(isopropylamino)carbonyl]phenyl}amino)carbonyl]-5-nitrobenzoate is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inhibiting the activity of certain enzymes that are essential for cancer cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl 3-[({2-[(isopropylamino)carbonyl]phenyl}amino)carbonyl]-5-nitrobenzoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 3-[({2-[(isopropylamino)carbonyl]phenyl}amino)carbonyl]-5-nitrobenzoate in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in other areas of research. However, one of the limitations of using this compound is its complex synthesis method, which requires careful attention to the reaction conditions and purification methods.

Future Directions

There are several future directions for research on methyl 3-[({2-[(isopropylamino)carbonyl]phenyl}amino)carbonyl]-5-nitrobenzoate. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of this compound's potential use as a diagnostic tool for cancer detection. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as neurology and immunology.

Scientific Research Applications

Methyl 3-[({2-[(isopropylamino)carbonyl]phenyl}amino)carbonyl]-5-nitrobenzoate has been extensively studied for its potential applications in various fields of research. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound has also been investigated for its potential use as a diagnostic tool for cancer detection due to its ability to selectively bind to cancer cells.

properties

IUPAC Name

methyl 3-nitro-5-[[2-(propan-2-ylcarbamoyl)phenyl]carbamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6/c1-11(2)20-18(24)15-6-4-5-7-16(15)21-17(23)12-8-13(19(25)28-3)10-14(9-12)22(26)27/h4-11H,1-3H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJZQZDHDQZTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-nitro-5-{[2-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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